(5-Azido-2-nitrobenzoyl)spermine

Descripción general

Descripción

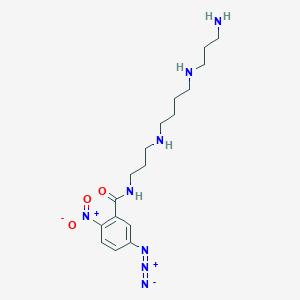

(5-Azido-2-nitrobenzoyl)spermine is a chemical compound with the molecular formula C17H28N8O3 and a molecular weight of 392.5 g/mol. This compound is a derivative of spermine, a biogenic polyamine, and features both azido and nitro functional groups attached to a benzoyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Azido-2-nitrobenzoyl)spermine typically involves the following steps:

Azidation: The azido group is introduced via a substitution reaction, where a suitable leaving group (such as a halide) is replaced by an azide ion. This can be achieved using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Coupling with Spermine: The final step involves coupling the azido-nitrobenzoyl intermediate with spermine. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of an amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(5-Azido-2-nitrobenzoyl)spermine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The azido group can participate in substitution reactions, such as Staudinger reduction, where it is converted to an amine using triphenylphosphine.

Cycloaddition: The azido group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution Reagents: Sodium azide, triphenylphosphine.

Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.

Major Products Formed

Reduction: Formation of (5-amino-2-nitrobenzoyl)spermine.

Substitution: Formation of (5-amino-2-nitrobenzoyl)spermine via Staudinger reduction.

Cycloaddition: Formation of triazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : (5-Azido-2-nitrobenzoyl)spermine serves as a key intermediate in the synthesis of more complex molecules, especially in click chemistry, where it facilitates the formation of triazole derivatives through cycloaddition reactions .

- Reactivity Studies : The compound can undergo various reactions such as reduction of the nitro group to an amino group and substitution reactions involving the azido group .

Biology

- Interaction with Nucleic Acids : The polyamine backbone of spermine is known to stabilize DNA structures, making this compound valuable for studying nucleic acid interactions. It has been used in sequence-specific binding studies to identify binding sites on DNA .

- Photoaffinity Labeling : The azido group allows for photoaffinity labeling techniques, enabling researchers to investigate protein-DNA interactions and other biomolecular complexes under UV light .

- Therapeutic Evaluations : Conjugates of this compound have been tested for their cytotoxicity against cancer cells. For instance, derivatives have shown promising results in inhibiting B16 murine melanoma cells .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Reduction | Nitro group reduced to amino group | (5-amino-2-nitrobenzoyl)spermine |

| Substitution | Azido group converted to amine | (5-amino-2-nitrobenzoyl)spermine |

| Cycloaddition | Formation of triazole derivatives | Triazole compounds |

| Compound | Target | Activity Level |

|---|---|---|

| N-(5-Azido-2-nitrobenzoyl)oxysuccinimide | Sex hormone-binding globulin | Binding affinity varies |

| Conjugates with various spacers | Androgen receptors | Significant interaction |

Case Studies

Case Study 1: Interaction with Hormone-Binding Proteins

In a study examining the binding affinities of various conjugates of this compound to sex hormone-binding globulin, researchers found that increasing spacer lengths correlated with decreased binding affinities. This highlights the importance of structural modifications on biological activity .

Case Study 2: Cytotoxicity against Cancer Cells

Research conducted at the University of Bath evaluated several conjugates for their cytotoxic effects against B16 murine melanoma cells. The most effective compound demonstrated an EC50 value indicating significant potential for therapeutic applications .

Mecanismo De Acción

The mechanism of action of (5-Azido-2-nitrobenzoyl)spermine is influenced by its functional groups:

Azido Group: Participates in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with natural biological processes.

Nitro Group: Can be reduced to an amino group, which can then interact with various biological targets.

Spermine Backbone: Known to stabilize DNA structures and protect against oxidative damage by scavenging free radicals.

Comparación Con Compuestos Similares

Similar Compounds

(5-Azido-2-nitrobenzoyl)spermidine: Similar structure but with a spermidine backbone instead of spermine.

(4-Azido-3-nitrobenzoyl)spermine: Positional isomer with the azido and nitro groups in different positions on the benzoyl ring.

(5-Azido-2-nitrobenzoyl)putrescine: Similar structure but with a putrescine backbone.

Uniqueness

(5-Azido-2-nitrobenzoyl)spermine is unique due to its combination of azido and nitro functional groups on a spermine backbone. This combination allows for versatile chemical reactivity and specific biological interactions, making it a valuable compound for research and industrial applications.

Actividad Biológica

(5-Azido-2-nitrobenzoyl)spermine is a photoreactive derivative of spermine, a polyamine involved in various biological processes, including cell growth and differentiation. This compound has garnered attention for its potential applications in biochemical research and therapeutic development due to its unique structural properties and biological activities.

- Molecular Formula : C17H28N8O3

- Molecular Weight : 384.55 g/mol

- CAS Number : 120547-02-6

The azido group in this compound allows for photochemical activation, enabling covalent bonding with biological molecules upon light exposure. This property is critical for studying interactions within cellular systems.

The primary mechanism of action for this compound involves its ability to intercalate into DNA and bind to RNA, disrupting normal cellular functions. Upon irradiation, the azido group generates a reactive nitrene species that can form covalent bonds with nearby nucleophiles in nucleic acids or proteins, facilitating the mapping of polyamine binding sites and influencing cellular pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In studies comparing various spermine derivatives, it was found that this compound effectively inhibits cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's effectiveness is attributed to its ability to interfere with polyamine metabolism, which is crucial for cancer cell growth .

Neuroprotective Effects

In models of neurodegeneration, this compound has shown promise in enhancing neuronal survival and function. It has been linked to the upregulation of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) and NGF (Nerve Growth Factor), which are essential for neuronal health and synaptic plasticity . The compound's role in promoting autophagy also contributes to its neuroprotective effects by mitigating mitochondrial dysfunction .

Study on Anticancer Activity

A study conducted on the effects of this compound demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models. The mechanism involved the induction of apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

| Treatment Group | Tumor Volume Reduction (%) | Apoptosis Markers |

|---|---|---|

| Control | 0 | Low |

| ANB-spermine | 45 | High (Caspase-3) |

| Standard Drug | 60 | Moderate |

Neuroprotective Study

In a study involving SAMP8 mice, which are a model for aging-related cognitive decline, this compound treatment led to improved cognitive function as evidenced by enhanced performance in memory tasks. The treatment resulted in increased levels of neurotrophic factors and reduced markers of inflammation and apoptosis in brain tissue .

| Treatment Group | Memory Task Performance (%) | Neurotrophic Factor Levels |

|---|---|---|

| Control | 50 | Low |

| Spermine | 75 | High (BDNF, NGF) |

| Rapamycin | 70 | Moderate |

Propiedades

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-5-azido-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N8O3/c18-7-3-10-20-8-1-2-9-21-11-4-12-22-17(26)15-13-14(23-24-19)5-6-16(15)25(27)28/h5-6,13,20-21H,1-4,7-12,18H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKKQYNRQFGEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCNCCCCNCCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152903 | |

| Record name | (5-Azido-2-nitrobenzoyl)spermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120547-02-6 | |

| Record name | (5-Azido-2-nitrobenzoyl)spermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120547026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Azido-2-nitrobenzoyl)spermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.